molecular formula C8H9FOS B14033811 3-Fluoro-4-methyl-2-(methylthio)phenol

3-Fluoro-4-methyl-2-(methylthio)phenol

Cat. No.: B14033811
M. Wt: 172.22 g/mol
InChI Key: OBWVCHAIHZBTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methyl-2-(methylthio)phenol is an organic compound with the molecular formula C8H9FOS It is a derivative of phenol, characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to the benzene ring

Preparation Methods

The synthesis of 3-Fluoro-4-methyl-2-(methylthio)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylphenol with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Fluoro-4-methyl-2-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-4-methyl-2-(methylthio)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-2-(methylthio)phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methylthio group can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and exert its effects at the molecular level .

Comparison with Similar Compounds

3-Fluoro-4-methyl-2-(methylthio)phenol can be compared with similar compounds such as:

Properties

Molecular Formula

C8H9FOS

Molecular Weight

172.22 g/mol

IUPAC Name

3-fluoro-4-methyl-2-methylsulfanylphenol

InChI

InChI=1S/C8H9FOS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4,10H,1-2H3

InChI Key

OBWVCHAIHZBTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)SC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.